
1-Phenylpiperidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylpiperidine-3-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a phenyl group attached to the piperidine ring, with an aldehyde functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Safety measures are crucial due to the handling of reactive chemicals and the need for precise control over reaction conditions.
化学反応の分析
Types of Reactions: 1-Phenylpiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nitrating agents (HNO3), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: 1-Phenylpiperidine-3-carboxylic acid
Reduction: 1-Phenylpiperidine-3-methanol
Substitution: Various substituted phenyl derivatives
科学的研究の応用
1-Phenylpiperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1-Phenylpiperidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development.
類似化合物との比較
- 1-Phenylpiperidine-4-carbaldehyde
- 1-Phenylpiperidine-2-carbaldehyde
- 1-Phenylpiperidine-3-methanol
Comparison: 1-Phenylpiperidine-3-carbaldehyde is unique due to the position of the aldehyde group on the piperidine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a distinct compound of interest in various research fields.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
1-phenylpiperidine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2 |
InChIキー |
QJIWGJPOKYOJHB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)
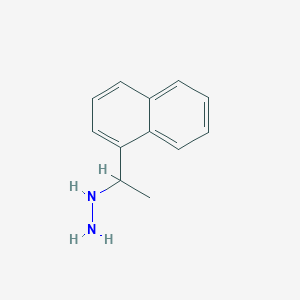
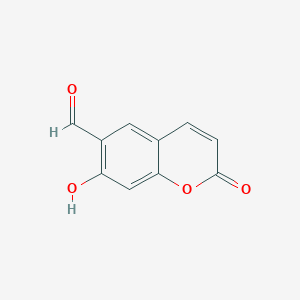

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
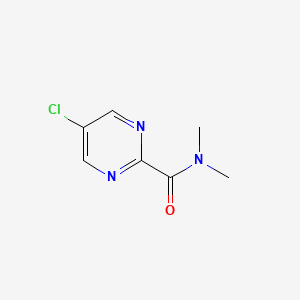
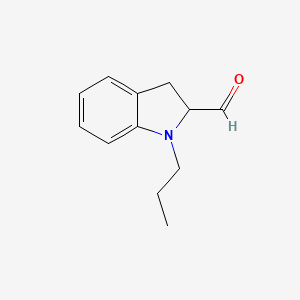
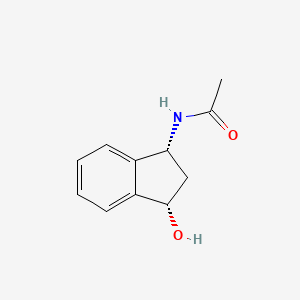
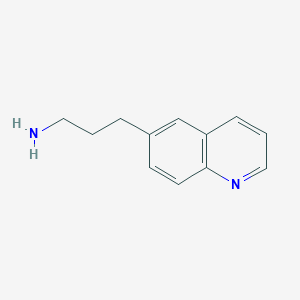
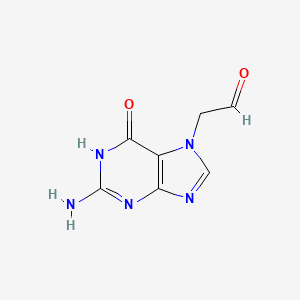
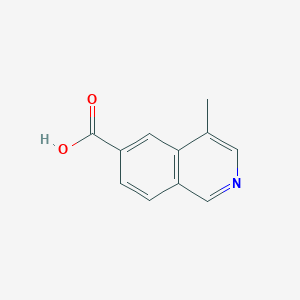

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
